molecular formula C10H19NS3 B14495237 3-Sulfanylpropyl cyclohexylcarbamodithioate CAS No. 64226-30-8

3-Sulfanylpropyl cyclohexylcarbamodithioate

Katalognummer: B14495237
CAS-Nummer: 64226-30-8
Molekulargewicht: 249.5 g/mol
InChI-Schlüssel: UJINWMALEKRNLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Sulfanylpropyl cyclohexylcarbamodithioate is a chemical compound known for its unique structure and properties It contains a sulfanyl group attached to a propyl chain, which is further connected to a cyclohexylcarbamodithioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylpropyl cyclohexylcarbamodithioate typically involves the reaction of cyclohexyl isothiocyanate with 3-mercaptopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Sulfanylpropyl cyclohexylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Sulfanylpropyl cyclohexylcarbamodithioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Sulfanylpropyl cyclohexylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The compound may also interact with other cellular components, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Sulfanylmethyl-4-aminomethylpyrroles: These compounds have similar sulfanyl groups and are used in similar applications.

    N-cyclohexyl dithiocarbamate cyclohexylammonium salt: Another compound with a similar dithiocarbamate moiety.

Uniqueness

3-Sulfanylpropyl cyclohexylcarbamodithioate is unique due to its specific combination of a sulfanyl group and a cyclohexylcarbamodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

64226-30-8

Molekularformel

C10H19NS3

Molekulargewicht

249.5 g/mol

IUPAC-Name

3-sulfanylpropyl N-cyclohexylcarbamodithioate

InChI

InChI=1S/C10H19NS3/c12-7-4-8-14-10(13)11-9-5-2-1-3-6-9/h9,12H,1-8H2,(H,11,13)

InChI-Schlüssel

UJINWMALEKRNLJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=S)SCCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.